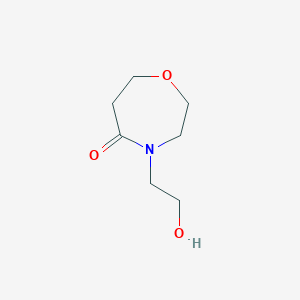

4-(2-Hydroxyethyl)-1,4-oxazepan-5-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethyl)-1,4-oxazepan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-4-2-8-3-6-11-5-1-7(8)10/h9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLKWEGAZCRZFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN(C1=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2 Hydroxyethyl 1,4 Oxazepan 5 One

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 4-(2-Hydroxyethyl)-1,4-oxazepan-5-one reveals several potential disconnection points for simplifying the target molecule into readily available starting materials. The most logical disconnections are at the amide (C-N) and ether (C-O) bonds within the 1,4-oxazepane (B1358080) ring.

Disconnection Strategy 1: Amide Bond Formation (Lactamization)

This approach involves disconnecting the C5-N4 amide bond, which points to an acyclic amino acid precursor. This linear precursor would contain a hydroxyethylamino group and a terminal carboxylic acid or ester function, ready for an intramolecular cyclization (lactamization) to form the seven-membered ring.

Disconnection Strategy 2: Ether Bond Formation

Alternatively, disconnecting the C3-O2 ether bond suggests an N-substituted amino alcohol precursor. This strategy would involve an intramolecular O-alkylation (Williamson ether synthesis) or an oxa-Michael addition as the key ring-forming step.

Based on these strategies, the key precursors for the synthesis of this compound are identified as derivatives of N-(2-hydroxyethyl)ethanolamine and a four-carbon building block.

Key Precursors:

N-(2-hydroxyethyl)ethanolamine: This bifunctional molecule provides the N4 nitrogen and the attached hydroxyethyl (B10761427) group, as well as the oxygen atom (O1) and two carbon atoms (C6, C7) of the ring.

A C4 synthon: A four-carbon molecule with reactive functional groups at both ends is required. Examples include:

4-halobutyryl chloride or a corresponding ester (for lactamization followed by etherification).

Acrylic acid derivatives (for a conjugate addition approach).

Succinic anhydride (B1165640) derivatives. nih.gov

One proposed synthetic route begins with a chiral amino alcohol and a protected 5-hydroxy-2-pentanoic acid, proceeding through a coupling reaction followed by an oxa-Michael addition. iyte.edu.tr However, this particular attempt was reported to be unsuccessful. iyte.edu.tr

Development of Novel Cyclization Strategies for Oxazepane Formation

The formation of the seven-membered oxazepane ring is the most critical and challenging step in the synthesis. Both intramolecular and intermolecular strategies have been explored for analogous systems.

Intramolecular Ring-Closing Reactions

Intramolecular cyclization is the most common approach for forming the 1,4-oxazepan-5-one (B88573) core. This involves a single precursor molecule that undergoes a ring-closing reaction. The success of this strategy often depends on managing the entropic barrier of forming a medium-sized ring and avoiding competing side reactions.

One notable method involves the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, which are structurally analogous to the target molecule. nih.govrsc.org In this solid-phase synthesis, Fmoc-HSe(TBDMS)-OH immobilized on a Wang resin is reacted with nitrobenzenesulfonyl chlorides and then alkylated. nih.govrsc.org The crucial cyclization step occurs during cleavage from the resin. Using a cleavage cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) successfully yields the desired 1,4-oxazepane ring system. nih.govrsc.org In contrast, using TFA alone leads to the formation of a six-membered lactone instead. nih.govrsc.org This highlights the critical role of reaction conditions in directing the cyclization pathway.

The formation of the amide bond (lactamization) is a key challenge, as the precursor N-acyl amino acids often prefer a trans-conformation, which is unfavorable for ring closure. nih.gov To overcome this, strategies involving the use of N-protecting groups to restrict rotational freedom have been developed for similar 1,4-oxazepane-2,5-diones. nih.gov

Intermolecular Approaches to Construct the Seven-Membered Ring

While less common for this specific scaffold, intermolecular approaches involve the assembly of the ring from two or more separate components in a single step. These methods, such as cycloaddition reactions, can be highly efficient in building molecular complexity. For instance, a [2+5] cycloaddition reaction between an imine and succinic anhydride has been used to prepare 1,3-oxazepane-4,7-dione derivatives. nih.gov While this leads to a different isomer, the underlying principle of cycloaddition could potentially be adapted for the synthesis of 1,4-oxazepan-5-ones.

Catalytic Approaches in this compound Synthesis

The use of catalysts can significantly improve the efficiency, selectivity, and mildness of the cyclization reactions required to form the oxazepane ring. Both transition metals and organocatalysts have been employed in the synthesis of related heterocyclic systems.

Transition Metal-Mediated Cyclizations

Transition metal catalysts are powerful tools for forming C-N and C-O bonds, which are essential for the construction of the 1,4-oxazepan-5-one ring.

Copper-Catalyzed Reactions: Copper catalysts have been used in the synthesis of benzo-fused 1,4-oxazepine (B8637140) derivatives. A tandem transformation involving a C-N coupling followed by C-H carbonylation, catalyzed by a copper(I) species, has been developed. nih.gov This method efficiently constructs the seven-membered ring from anilines and allyl halides under a carbon dioxide atmosphere. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are also prominent in the synthesis of seven-membered heterocycles. nih.gov While direct application to this compound is not extensively documented, Pd-catalyzed methods like the oxa-Pictet-Spengler reaction have been used to form related fused oxazine (B8389632) structures and could be explored for oxazepane synthesis. dntb.gov.ua

Other Metals (Scandium, Indium): Lewis acids like Scandium triflate (Sc(OTf)₃) and Indium triflate (In(OTf)₃) have been shown to catalyze the intramolecular cyclization of diazocarbonyl substrates to form six-membered oxazinanones, a reaction that could potentially be extended to the formation of seven-membered rings. frontiersin.org

Table 1: Examples of Transition Metal-Catalyzed Cyclizations for Related Oxazepine Systems

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| CuI / Ligand | Tandem C-N Coupling / C-H Carbonylation | Phenylamine, Allyl Halides | Benzo-1,4-oxazepin-5-one | nih.gov |

| Sc(OTf)₃ or In(OTf)₃ | Intramolecular Cyclization | N-protected diazocarbonyls | 1,3-Oxazinane-2,5-diones | frontiersin.org |

Organocatalytic Pathways

Organocatalysis offers a metal-free alternative for synthesizing heterocyclic compounds, often with high enantioselectivity and under mild conditions.

Brønsted Acid Catalysis: Brønsted acids, such as silica-supported perchloric acid (HClO₄), have been effectively used to catalyze the intramolecular cyclization of N-Cbz-protected diazoketones to form 1,3-oxazinane-2,5-diones. frontiersin.org This method is operationally simple and proceeds in good yields. frontiersin.org The proposed mechanism involves protonation of the diazo compound, followed by an intramolecular nucleophilic attack from the carbamate. frontiersin.org

DBU/Thiourea (B124793) Systems: The organocatalytic ring-opening polymerization (ROP) of N-acylated-1,4-oxazepan-7-ones has been achieved using a dual system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea derivative. rsc.org While this is a polymerization reaction, the catalysts and conditions are relevant for manipulating the oxazepane ring and could potentially be adapted for ring-forming reactions.

Biocatalytic Transformations for Precursor Preparation

The integration of biocatalysis into synthetic routes represents a significant advancement toward green chemistry. sciforschenonline.org Enzymes operate under mild conditions with high chemo-, regio-, and stereoselectivity, often circumventing the need for complex protection and deprotection steps common in traditional synthesis. sciforschenonline.org For the preparation of precursors to this compound, several classes of enzymes could be employed to generate key chiral intermediates.

Enzymatic Kinetic Resolution: A primary strategy involves the kinetic resolution of racemic precursors. For instance, a key precursor could be a chiral amino alcohol or a hydroxy ester. Lipases are particularly effective for this purpose, catalyzing the enantioselective acylation or hydrolysis of alcohols and esters. nih.gov In a hypothetical pathway, a racemic amino alcohol could be resolved using a lipase (B570770) like Candida antarctica lipase B (CALB) to selectively acylate one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiopure alcohol.

Asymmetric Reduction: Another powerful biocatalytic tool is the use of alcohol dehydrogenases (ADHs) or ene-reductases for the asymmetric reduction of prochiral ketones or alkenes, respectively. nih.gov To prepare a chiral hydroxy-acid precursor, an ADH could reduce a keto-acid to the corresponding chiral hydroxy-acid with high enantiomeric excess (ee). nih.gov Similarly, ene-reductases from the Old Yellow Enzyme (OYE) family can asymmetrically reduce activated C=C double bonds, a reaction that could be designed into a synthetic route to establish a specific stereocenter in a precursor molecule. nih.gov

Oxygenating Biocatalysts: Enzymes such as cytochrome P450 monooxygenases (P450s) and unspecific peroxygenases (UPOs) are capable of highly selective C-H bond hydroxylation. nih.gov This could be envisioned in a late-stage functionalization of a precursor molecule, introducing a hydroxyl group at a specific, non-activated position with a level of selectivity that is difficult to achieve with conventional chemical reagents. nih.gov

The choice of enzyme and reaction setup (e.g., whole-cell vs. isolated enzyme, aqueous vs. organic solvent) is critical and would be determined by the specific structure of the desired precursor and the stability of the biocatalyst. mdpi.com

Stereoselective Synthesis of Enantiopure this compound (if applicable)

The parent structure of this compound is achiral. However, the introduction of substituents on the oxazepane ring at positions 2, 3, 6, or 7 would create one or more stereocenters, making stereoselective synthesis a critical consideration for accessing enantiopure derivatives. Methodologies for achieving such stereocontrol can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled syntheses.

Chiral Pool Synthesis: One approach is to start from readily available enantiopure starting materials, such as amino acids (e.g., serine derivatives) or carbohydrates. nih.gov The inherent chirality of the starting material is carried through the synthetic sequence to define the stereochemistry of the final product.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral precursor to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed. For example, a chiral auxiliary attached to a glycine (B1666218) equivalent could be used in an alkylation reaction to set a stereocenter alpha to the nitrogen atom before cyclization.

Asymmetric Catalysis: This is a highly efficient method for generating enantiopure compounds. A small amount of a chiral catalyst creates a large amount of a chiral product. For the synthesis of chiral 1,4-oxazepan-5-one derivatives, a key step like an intramolecular C-N bond formation could potentially be rendered asymmetric using a chiral transition metal catalyst (e.g., based on palladium or copper). Asymmetric hydrogenation of a suitable unsaturated precursor using a chiral rhodium or ruthenium catalyst is another well-established method for creating stereocenters with high enantioselectivity.

Optimization of Reaction Conditions and Yields for Academic Scale Production

The parameters typically investigated during optimization include:

Solvent: The polarity and boiling point of the solvent can significantly affect reaction rates and solubility of reactants and products.

Temperature: Reaction kinetics are highly dependent on temperature. An optimal temperature must be found to ensure a reasonable reaction time without promoting side reactions or decomposition.

Catalyst/Reagent Concentration: The loading of any catalysts or coupling agents must be optimized to be high enough for efficient reaction but low enough to minimize cost and simplify purification.

Reaction Time: Monitoring the reaction progress over time (e.g., by TLC or LC-MS) is essential to determine the point of maximum product formation before side reactions begin to dominate.

A hypothetical optimization study for an intramolecular amide formation to yield this compound is presented in the table below. The reaction involves the cyclization of a linear amino ester precursor using a coupling agent.

| Entry | Solvent | Temperature (°C) | Coupling Agent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane (DCM) | 25 | DCC (1.1 eq) | 24 | 45 |

| 2 | Acetonitrile (B52724) (ACN) | 25 | DCC (1.1 eq) | 24 | 60 |

| 3 | Acetonitrile (ACN) | 50 | DCC (1.1 eq) | 12 | 75 |

| 4 | Acetonitrile (ACN) | 50 | HATU (1.1 eq) | 8 | 88 |

| 5 | Acetonitrile (ACN) | 50 | HATU (1.05 eq) | 8 | 87 |

Analysis of Optimization Data:

Entry 1 vs. 2: Changing the solvent from DCM to the more polar ACN improved the yield, suggesting better solubility or stabilization of the transition state.

Entry 2 vs. 3: Increasing the temperature from 25 °C to 50 °C significantly increased the yield and reduced the reaction time, indicating the reaction has a notable activation energy barrier.

Entry 3 vs. 4: Switching the coupling agent from DCC (N,N'-Dicyclohexylcarbodiimide) to the more modern and efficient HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) resulted in a higher yield in a shorter time.

Entry 4 vs. 5: A slight reduction in the amount of the expensive coupling agent HATU from 1.1 to 1.05 equivalents had a negligible impact on the yield, making the process more cost-effective.

Based on this hypothetical study, the optimized conditions for academic scale production would be using HATU (1.05 eq) in acetonitrile at 50 °C for 8 hours.

Mechanistic Organic Reactions and Transformations of 4 2 Hydroxyethyl 1,4 Oxazepan 5 One

Investigations into Lactam Carbonyl Reactivity (e.g., Nucleophilic Attack)

The reactivity of a lactam is significantly influenced by ring strain and the degree of amide resonance. In the seven-membered ε-lactam ring of 4-(2-Hydroxyethyl)-1,4-oxazepan-5-one, the ring strain is less pronounced than in smaller β-lactams (four-membered rings) but still influences its chemical behavior compared to acyclic amides. nih.govwikipedia.org The amide bond's planarity is somewhat distorted in a seven-membered ring, which can slightly reduce the resonance stabilization between the nitrogen lone pair and the carbonyl group. This partial disruption increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than a typical acyclic amide. nih.gov

The fundamental reaction at the lactam carbonyl is nucleophilic acyl substitution. A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate. This intermediate can then collapse, expelling the endocyclic nitrogen as a leaving group, which would lead to ring-opening. The general mechanism is as follows:

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral oxyanion intermediate.

Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving the C-N bond, leading to a ring-opened amino acid derivative.

This reactivity is central to the hydrolysis of the lactam, as discussed in section 3.7. For other nucleophiles, such as organometallic reagents or strong reducing agents (e.g., LiAlH₄), this pathway allows for the conversion of the lactam into amino alcohols or cyclic amines after subsequent reduction of the resulting aldehyde or ketone. The reactivity is generally lower than that of more strained systems like penicillins, where the significant ring strain in the fused β-lactam ring dramatically enhances the rate of nucleophilic attack. nih.govresearchgate.net

Reactivity at the Secondary Hydroxyl Group (e.g., Esterification, Oxidation, Etherification)

The pendant 2-hydroxyethyl group provides a site for numerous classical alcohol transformations.

Esterification: The secondary hydroxyl group can be readily converted to an ester through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid carbonyl to increase its electrophilicity, followed by nucleophilic attack from the hydroxyl group of the oxazepanone. Subsequent proton transfers and elimination of a water molecule yield the ester. This reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it forms. organic-chemistry.org

Oxidation: The secondary alcohol can be oxidized to the corresponding aldehyde. A wide array of oxidizing agents can accomplish this transformation, with the choice of reagent determining the selectivity and reaction conditions. libretexts.org Mild reagents are required to prevent overoxidation or reaction at other sites.

| Reagent Class | Specific Reagent(s) | Typical Conditions | Notes | Reference |

|---|---|---|---|---|

| Chromium-Based | PCC (Pyridinium chlorochromate), PDC (Pyridinium dichromate) | CH₂Cl₂, room temperature | Stops at the aldehyde; stoichiometric and toxic. | libretexts.org |

| DMSO-Based | Swern Oxidation (oxalyl chloride, DMSO, Et₃N), Moffatt Oxidation | Low temperature (-78 °C) | Avoids heavy metals; produces dimethyl sulfide (B99878) byproduct. | organic-chemistry.org |

| Hypervalent Iodine | Dess-Martin Periodinane (DMP), IBX (2-Iodoxybenzoic acid) | CH₂Cl₂ or DMSO, room temperature | Mild, selective, and high-yielding but can be expensive and explosive under heat. | nih.gov |

| Catalytic (Aerobic) | TEMPO with a co-oxidant (e.g., NaOCl) or O₂ with a metal catalyst (Cu, Pd) | Varies (pH, solvent) | "Green" chemistry approach using air as the terminal oxidant. | organic-chemistry.orgorganic-chemistry.org |

Etherification: Synthesis of an ether from the hydroxyl group can be achieved via a Williamson-type synthesis. This involves deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. The tertiary amine within the oxazepane ring could potentially compete as a nucleophile, but its reactivity is generally lower, especially with steric hindrance.

Nitrogen Atom Reactivity (e.g., Alkylation, Acylation)

The nitrogen atom in this compound is part of both a tertiary amine and a lactam. Its lone pair is delocalized into the adjacent carbonyl group through amide resonance, which significantly reduces its nucleophilicity and basicity compared to a simple tertiary amine.

Alkylation: Direct alkylation of the lactam nitrogen is challenging. While tertiary amines can be alkylated with alkyl halides to form quaternary ammonium (B1175870) salts, the reduced nucleophilicity of the amide nitrogen makes this reaction difficult. masterorganicchemistry.com Forcing conditions with a highly reactive alkylating agent like methyl iodide might lead to some quaternization, but the reaction is generally inefficient. acs.org Alternative strategies often involve modification of the parent structure before cyclization.

Acylation: N-acylation of a pre-existing lactam is generally not a viable reaction pathway. The nitrogen is already acylated as part of the cyclic amide structure. Introducing a second acyl group onto the same nitrogen to form an imide is thermodynamically unfavorable and would require harsh conditions. Synthetic approaches to N-acyl derivatives typically involve acylation of the precursor amino acid before the ring-closing step. organic-chemistry.orgnih.gov

Ring-Opening and Ring-Closing Metathesis Studies on Analogues

Olefin metathesis provides powerful strategies for the synthesis and polymerization of cyclic structures, including oxazepane analogues.

Ring-Closing Metathesis (RCM): RCM is a key method for constructing unsaturated seven-membered N,O-heterocycles. cyberleninka.ru A typical precursor for an oxazepane analogue would be an amino alcohol derivative containing two terminal alkene chains. Treatment with a ruthenium catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) initiates an intramolecular metathesis reaction, forming a cyclic alkene and releasing ethylene (B1197577) gas, which drives the reaction to completion. This method is highly valued for its functional group tolerance and reliability in forming medium-sized rings. rsc.org

Ring-Opening Metathesis Polymerization (ROMP): If the oxazepane ring contained a strained double bond (e.g., as part of a norbornene fused system), it could serve as a monomer for ROMP. rsc.orgchemrxiv.org In this process, a metal carbene catalyst initiates polymerization by reacting with the cyclic alkene to form a metallacyclobutane intermediate. Subsequent cycloreversion opens the ring and regenerates a new metal carbene at the end of the growing polymer chain, which can then react with another monomer. This technique allows for the synthesis of polymers with the oxazepane functionality incorporated into the polymer backbone. researchgate.netmdpi.com

Radical Chemistry Involving the Oxazepane Scaffold

Radical reactions offer unique pathways for the functionalization of heterocyclic scaffolds. For the oxazepane system, radical chemistry could be initiated at several positions. For instance, radical-based C-H activation adjacent to the ring oxygen or nitrogen could create a site for introducing new substituents. Another potential pathway involves radical cyclization of acyclic precursors to form the oxazepane ring itself. cyberleninka.ru

Furthermore, radical-mediated reactions targeting the N-substituent are plausible. Inspired by reactions on other lactams, it might be possible to devise a radical-based strategy to functionalize the N-ethyl group or even cleave it. For example, some N-sulfenylation reactions on β-lactams proceed through a radical mechanism involving an N-bromo intermediate and a TEMPO catalyst, showcasing the potential for radical transformations at the nitrogen center of a lactam. cnr.it

Rearrangement Pathways and Isomerization Processes

Beckmann Rearrangement: The Beckmann rearrangement is a classic and industrially significant method for synthesizing lactams from cyclic ketoximes. wikipedia.orgorganic-chemistry.org The synthesis of the 1,4-oxazepan-5-one (B88573) scaffold can be achieved via this pathway. The precursor would be the oxime of 1,4-oxazepan-5-one's corresponding six-membered cyclic ketone. Treatment with an acid (e.g., H₂SO₄, PPA) or other reagents like TsCl promotes the rearrangement. nih.gov The mechanism involves protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). A concerted migration of the alkyl group anti-periplanar to the O-N bond occurs, leading to the expulsion of water and formation of a nitrilium ion intermediate. Trapping of this intermediate by water followed by tautomerization yields the final lactam product. masterorganicchemistry.comillinois.edu

Lactam-Lactim Tautomerism: Lactams can exist in equilibrium with their tautomeric form, the lactim. For this compound, this would involve the migration of a proton from the α-carbon to the carbonyl oxygen, forming an enol, or from the nitrogen to the oxygen in a parent lactam. However, for ε-lactams, the lactam form is overwhelmingly favored thermodynamically, and the lactim tautomer is typically a minor and transient species. wikipedia.org

Mechanistic Studies of Hydrolysis and Solvolysis

The stability of the lactam ring towards hydrolysis is a critical aspect of its chemistry. Studies on the acid-catalyzed hydrolysis of lactams with varying ring sizes have provided a clear mechanistic picture. researchgate.netcdnsciencepub.com

For ε-lactams like this compound, the hydrolysis proceeds through a bimolecular mechanism (A-AC-2 type), which involves a tetrahedral intermediate. The mechanism under acidic conditions is as follows:

Protonation: The carbonyl oxygen is rapidly and reversibly protonated by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon. This is typically the rate-determining step.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom, converting it into a better leaving group (an amine).

Tetrahedral Intermediate Collapse: The tetrahedral intermediate collapses, breaking the C-N bond to yield the ring-opened protonated amino acid.

Deprotonation: The final product is formed upon deprotonation.

Kinetic studies show that the rate of hydrolysis for lactams of this size is highly dependent on the activity of water, which is consistent with water acting as a nucleophile in the rate-determining step. cdnsciencepub.com This behavior contrasts sharply with the hydrolysis of highly strained β-lactams, which can proceed through a unimolecular mechanism involving an acylium ion intermediate. researchgate.net The ε-lactam ring is more stable towards hydrolysis than five- or six-membered lactams, a factor attributed to conformational effects and ring strain. acs.org

Despite a comprehensive search for spectroscopic and spectrometric data, no specific experimental or theoretical characterization details for the compound this compound could be located in the public domain.

Detailed analytical data, including high-resolution nuclear magnetic resonance (NMR) spectra (¹H, ¹³C, ¹⁵N), vibrational spectra (FTIR, Raman), high-resolution mass spectrometry (HRMS) fragmentation pathways, and X-ray crystallography structures, are not available for this specific molecule or its direct synthetic intermediates in the reviewed scientific literature and databases.

General principles of these analytical techniques are well-established for the characterization of related heterocyclic compounds and lactams. For instance, NMR spectroscopy, including 1D and 2D techniques like COSY, HSQC, and HMBC, is routinely used for structural elucidation by establishing through-bond correlations between protons and carbons. Vibrational spectroscopy provides information on functional groups and conformational analysis. Mass spectrometry is critical for determining molecular weight and elemental composition, with tandem MS/MS experiments revealing structural information through controlled fragmentation. X-ray crystallography offers the definitive solid-state structure and absolute stereochemistry of crystalline compounds.

However, without specific data for this compound, a detailed analysis as requested in the article outline cannot be provided. Further empirical research and publication of the findings are necessary to enable a sophisticated spectroscopic and spectrometric characterization of this compound.

Sophisticated Spectroscopic and Spectrometric Characterization of 4 2 Hydroxyethyl 1,4 Oxazepan 5 One and Its Synthetic Intermediates

Chiroptical Spectroscopies (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

The application of chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is fundamentally predicated on the existence of chirality within a molecule. These methods are instrumental in distinguishing between enantiomers, which are non-superimposable mirror images of each other, and are widely used to determine the enantiomeric excess (e.e.) of a chiral compound. nih.gov

Upon structural analysis of the target compound, 4-(2-Hydroxyethyl)-1,4-oxazepan-5-one , it has been determined that the molecule is achiral. The structure lacks any stereogenic centers, meaning no carbon atom or other potential chiral center is bonded to four different substituent groups. Furthermore, the molecule does not exhibit other forms of chirality, such as atropisomerism.

Because This compound is achiral, it does not have enantiomers. The molecule cannot rotate plane-polarized light, nor will it exhibit a differential absorption of circularly polarized light. Consequently, the concepts of enantiomeric excess and the application of chiroptical spectroscopies for its determination are not applicable to this specific compound.

Similarly, if the direct synthetic intermediates leading to the final product are also achiral, chiroptical methods would have no role in their analysis. The determination of enantiomeric purity would only become relevant if a chiral precursor were used or if a chiral variant of the 1,4-oxazepan-5-one (B88573) ring system were the synthetic target. In such hypothetical cases, techniques like chiral High-Performance Liquid Chromatography (chiral HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents would be employed to resolve and quantify the enantiomers. nih.govmdpi.com

Computational Chemistry and Theoretical Modeling of 4 2 Hydroxyethyl 1,4 Oxazepan 5 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine the electronic structure and to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. researchgate.net

The process begins with defining a starting geometry for 4-(2-hydroxyethyl)-1,4-oxazepan-5-one. A DFT calculation, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), is then performed. researchgate.net This calculation systematically adjusts the positions of the atoms to minimize the total electronic energy of the molecule. The result is a stationary point on the potential energy surface, which represents the molecule's most stable, or ground-state, geometry. From this optimized structure, various electronic properties can be derived, including the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the dipole moment, which provides information about the molecule's polarity.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data) This table contains hypothetical data based on standard values for similar chemical structures, as specific computational studies on this molecule are not publicly available.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=O (Amide) | 1.23 Å |

| C-N (Amide) | 1.35 Å | |

| C-O (Ether) | 1.43 Å | |

| O-H (Alcohol) | 0.96 Å | |

| Bond Angle | O=C-N | 122.5° |

| C-O-C (Ether) | 112.0° | |

| C-N-C | 118.0° | |

| Dihedral Angle | C-N-C-C | 55.0° (gauche) |

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Methods

The seven-membered 1,4-oxazepanone ring is conformationally flexible and can exist in various spatial arrangements, such as chair, boat, and twist-boat forms. Identifying the most stable conformers and the energy barriers for interconversion between them is crucial for understanding the molecule's dynamic behavior.

Conformational analysis is typically a multi-step process. Initially, a fast method like Molecular Mechanics (MM) is used to perform a broad search of the conformational space to identify a range of possible low-energy structures. The most promising conformers identified by MM are then subjected to more accurate, but computationally expensive, quantum chemical calculations (e.g., DFT) for geometry optimization and energy refinement. researchgate.net This process generates a potential energy landscape, which maps the relative energies of different conformers and the transition states that connect them. For similar seven-membered heterocyclic systems, studies have revealed chair-to-chair interconversion pathways with specific energy barriers. researchgate.net

Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Illustrative Data) This table contains hypothetical data for illustrative purposes.

| Conformer | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Chair 1 (Global Minimum) | 0.00 | Lowest energy state, likely stabilized by an intramolecular H-bond. |

| Chair 2 | 1.5 | Alternate chair form. |

| Twist-Boat | 3.2 | Higher energy, flexible intermediate. |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry can predict spectroscopic properties with a high degree of accuracy, which is invaluable for interpreting experimental data or for identifying unknown compounds.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations are typically performed on the optimized geometry of the most stable conformer and are often referenced against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted shifts help in the assignment of experimental spectra. researchgate.net

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. These frequencies can be calculated using quantum chemistry by computing the second derivatives of the energy with respect to atomic displacements. The resulting theoretical frequencies are often systematically higher than experimental values and are adjusted using empirical scaling factors. These calculations are particularly useful for identifying the vibrational modes associated with specific functional groups, such as the C=O stretch of the amide and the O-H stretch of the hydroxyl group. researchgate.net

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). The calculations also provide the oscillator strength, which relates to the intensity of the absorption band, and information about the nature of the electronic transition (e.g., n → π* or π → π*).

Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data) This table contains hypothetical data for illustrative purposes.

| Spectrum | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | 172 ppm | C=O (Amide Carbonyl) |

| ¹H NMR | Chemical Shift (δ) | 3.6 ppm | -CH₂-OH |

| IR | Frequency (ν) | ~3450 cm⁻¹ (scaled) | O-H stretch |

| IR | Frequency (ν) | ~1650 cm⁻¹ (scaled) | C=O stretch (Amide I) |

Elucidation of Reaction Mechanisms via Transition State Calculations

Theoretical calculations are instrumental in mapping out the pathways of chemical reactions. For the synthesis of this compound, a potential key step could be an intramolecular cyclization. Computational methods can be used to model this reaction, identifying the reactants, products, and the high-energy transition state (TS) that lies on the reaction path between them. nih.gov

Locating the exact geometry and energy of a transition state is a critical part of this process. ims.ac.jp Techniques such as the Nudged Elastic Band (NEB) method or synchronous transit-guided quasi-Newton (STQN) methods are used to find the lowest energy path between reactants and products. nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is a key determinant of the reaction rate. A lower activation energy implies a faster reaction. These calculations provide a detailed, step-by-step view of bond-making and bond-breaking processes.

Table 4: Hypothetical Energy Profile for an Intramolecular Cyclization Step (Illustrative Data) This table contains hypothetical data for illustrative purposes.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactant | Open-chain precursor | 0.0 |

| Transition State (TS) | Cyclizing structure with partially formed bonds | +18.5 |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations typically model a single molecule in a vacuum or with a simplified solvent model, Molecular Dynamics (MD) simulations can model the behavior of a molecule in an explicit solvent environment over time. mdpi.commdpi.com

In an MD simulation, the molecule of interest is placed in a box filled with hundreds or thousands of solvent molecules (e.g., water). The forces between all atoms are calculated using a classical force field, and Newton's equations of motion are solved to simulate the movement of each atom over a series of very small time steps. Running the simulation for nanoseconds or longer allows for the observation of the dynamic behavior of the solute, including conformational changes and its interactions with the surrounding solvent molecules. Analysis of the MD trajectory can reveal the structure of the solvent shell around the molecule and the stability of specific solute-solvent hydrogen bonds. mdpi.com

Table 5: Typical Parameters for a Molecular Dynamics Simulation (Illustrative)

| Parameter | Description | Example Value |

|---|---|---|

| Force Field | Set of equations and parameters to describe atomic interactions | AMBER, CHARMM |

| Solvent Model | Model for the solvent molecules | TIP3P (for water) |

| Ensemble | Thermodynamic conditions (constant Temp., Pressure, etc.) | NPT (Isothermal-isobaric) |

| Temperature | Simulation temperature | 298 K (25 °C) |

Analysis of Non-Covalent Interactions and Hydrogen Bonding Networks

Non-covalent interactions, particularly hydrogen bonds, play a defining role in the structure and properties of this compound. nih.gov The presence of both a hydrogen bond donor (the -OH group) and multiple acceptors (the amide oxygen, ether oxygen, and tertiary nitrogen) allows for the formation of significant intramolecular and intermolecular hydrogen bonds.

Advanced computational techniques, such as the Quantum Theory of Atoms in Molecules (QTAIM) or Reduced Density Gradient (RDG) analysis, can be applied to the calculated electron density to visualize, characterize, and quantify the strength of these weak interactions. mdpi.com These methods can distinguish true hydrogen bonds from weaker van der Waals contacts and provide a more detailed understanding of the forces governing the molecular structure. umn.edu

Table 6: Potential Hydrogen Bonds in this compound (Illustrative Data) This table contains hypothetical data for illustrative purposes.

| Type | Donor | Acceptor | H···A Distance | D-H···A Angle |

|---|---|---|---|---|

| Intramolecular | -O-H (hydroxyethyl) | C=O (amide) | 2.1 Å | 165° |

Design, Synthesis, and Structure Activity Relationship Sar Studies of 4 2 Hydroxyethyl 1,4 Oxazepan 5 One Derivatives

Strategies for Selective Functionalization of the Hydroxyl Group

The 4-(2-hydroxyethyl) side chain offers a primary hydroxyl group, a key handle for chemical modification. Selective functionalization of this group without affecting the lactam moiety is crucial for building structural diversity. Several strategies can be employed to achieve this selectivity.

One of the most common approaches involves the use of protecting groups. The hydroxyl group can be selectively protected, allowing for subsequent reactions on other parts of the molecule. A widely used protecting group for primary alcohols is the tert-butyldimethylsilyl (TBDMS) group, which can be introduced under mild conditions using TBDMSCl and imidazole. researchgate.net This protection strategy is effective due to the steric hindrance around the secondary allylic alcohols, which makes the primary alcohol more accessible. researchgate.net After modifications elsewhere, the TBDMS group can be cleanly removed with fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF).

Enzymatic methods also offer a high degree of selectivity. Lipases, for instance, can be used for regioselective acylation, deacylation, or resolution of racemic mixtures, providing access to enantiomerically pure derivatives. researchgate.net Another strategy is to leverage the difference in reactivity between the primary alcohol and the lactam amide. Under controlled conditions, reagents that specifically target alcohols, such as acyl chlorides or isocyanates, can react preferentially with the hydroxyl group, especially at low temperatures, to form esters or carbamates, respectively.

The table below outlines common reactions for modifying the hydroxyl group.

| Reaction Type | Reagent | Functional Group Formed |

| Etherification | Alkyl Halide (e.g., CH₃I) + Base | Ether (-OCH₃) |

| Esterification | Acyl Chloride (e.g., CH₃COCl) | Ester (-OCOCH₃) |

| Silylation | Silyl Chloride (e.g., TBDMSCl) | Silyl Ether (-OTBDMS) |

| Carbamate Formation | Isocyanate (e.g., R-NCO) | Carbamate (-OCONHR) |

| Oxidation | Mild Oxidizing Agent (e.g., PCC) | Aldehyde (-CHO) |

Chemical Modifications at the Lactam Nitrogen and Carbonyl

The lactam ring is a critical component of the 4-(2-Hydroxyethyl)-1,4-oxazepan-5-one scaffold, offering two primary sites for modification: the nitrogen atom (N-4) and the carbonyl group (C-5).

Modifications at the Lactam Nitrogen: The secondary amine within the lactam structure is part of the oxazepane ring and is already substituted with the hydroxyethyl (B10761427) group. Therefore, modifications at this nitrogen are not possible without fundamentally altering the parent compound's definition. However, in the broader class of 1,4-oxazepan-5-ones where the N-4 position is unsubstituted (N-H), this site would be a prime target for diversification. Standard N-alkylation or N-arylation reactions, such as the Buchwald-Hartwig amination, could be employed to introduce a wide array of substituents.

Modifications at the Carbonyl Group: The lactam carbonyl group is another key site for chemical alteration.

Thionation: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent to form a thioamide. This modification impacts the electronic properties and hydrogen-bonding characteristics of the group.

Imino Analogs: The carbonyl can be converted to an imino group (=NH or =NR). A series of 3- and 5-imino analogs of oxazepanes have been prepared and evaluated as inhibitors of human nitric oxide synthases (NOS), demonstrating the biological relevance of this modification. nih.govstevens.edu

Introduction of Diverse Substituents onto the Oxazepane Ring

Introducing substituents directly onto the carbon backbone of the oxazepane ring is a powerful strategy for exploring the chemical space around the core scaffold. These modifications typically require building the substituted ring from acyclic precursors rather than late-stage functionalization, which can be challenging on a saturated heterocycle.

Synthetic approaches often start with appropriately derivatized amino alcohols or other linear synthons that are then cyclized. mdpi.com For example, the synthesis of substituted benzo[b] mdpi.comnih.govoxazepine derivatives has been achieved through the reaction of 2-aminophenols with alkynones, which involves a 7-endo-dig cyclization. rsc.org Although this example leads to a fused aromatic system, the underlying principle of cyclizing a functionalized linear precursor is broadly applicable. A general strategy for substituted 1,4-oxazepan-5-ones could involve the intramolecular cyclization of an N-substituted aminoethoxy-propionic acid derivative. By using substituted precursors, one can install diversity at various positions of the oxazepane ring.

Synthesis of Conformationally Restricted Analogues

The seven-membered oxazepane ring is conformationally flexible. In drug design, reducing this flexibility can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. Strategies to achieve this include:

Introduction of Unsaturation: Creating a double bond within the ring would flatten that portion of the molecule and restrict its conformational freedom.

Ring Fusion (Bicyclic Analogues): Fusing another ring to the oxazepane scaffold is a highly effective method of conformational restriction. For instance, creating benzo-fused derivatives, as seen in the synthesis of benzo-1,4-oxazepin-5-ones, constrains the core structure. researchgate.net

Bridged Systems: Introducing an atomic bridge across the ring would create a rigid bicyclic system, severely limiting conformational possibilities.

These conformationally restricted analogues are crucial for probing the three-dimensional requirements of the biological target.

Exploration of Stereochemical Influence on Molecular Recognition

Stereochemistry plays a paramount role in molecular recognition and biological activity. The 1,4-oxazepan-5-one (B88573) scaffold can contain multiple stereocenters, especially when substituents are introduced onto the ring. The synthesis of chiral derivatives is essential for understanding the influence of stereoisomerism on activity.

A reported synthesis of novel 1,4-oxazepane-5-carboxylic acids demonstrates a method for creating derivatives with two stereocenters. rsc.org This approach utilized a polymer-supported homoserine derivative, which was cleaved from the support to induce a spontaneous, diastereoselective lactonization, forming the oxazepane ring. rsc.org The study found that the stereoselectivity of the cyclization depended on the substitution pattern of the precursors. rsc.org

By synthesizing and testing individual stereoisomers, researchers can determine the optimal spatial arrangement of functional groups for interacting with a biological target. Often, only one enantiomer or diastereomer is responsible for the desired biological effect.

Development of Library Synthesis Approaches for Analogues

To efficiently explore the SAR of this compound, the development of high-throughput synthesis methods is invaluable. Combinatorial chemistry and library synthesis allow for the rapid generation of a large number of diverse analogues.

Solid-phase synthesis is a powerful tool for library creation. As demonstrated in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, one of the starting materials can be immobilized on a polymer resin (Wang resin). rsc.org The subsequent chemical transformations are carried out on the solid support, and excess reagents and byproducts are simply washed away. The final products are then cleaved from the resin in the last step. This methodology is amenable to automation and parallel synthesis, enabling the creation of a library where diversity is introduced at various points in the synthetic sequence (e.g., by using different building blocks for alkylation or acylation steps).

Theoretical Predictions of SAR through Cheminformatics

Cheminformatics and computational chemistry provide powerful tools for predicting and rationalizing the structure-activity relationships of this compound derivatives before their synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of synthesized and tested analogues, a predictive model can be built to guide the design of more potent compounds. Such studies have been applied to the related 1,4-benzodiazepine (B1214927) scaffold. chemisgroup.us

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of different analogues. This allows for the in silico screening of virtual libraries and helps prioritize which compounds to synthesize.

Conformational Analysis: Given the flexibility of the seven-membered ring, computational methods can be used to study the preferred conformations of different derivatives. researchgate.net Understanding the conformational landscape is crucial, as the molecule must adopt a specific shape to bind effectively to its target. These theoretical studies can help rationalize the activity of conformationally restricted analogues and guide their design.

By integrating these computational approaches with synthetic efforts, the process of developing optimized derivatives of this compound can be made significantly more efficient and rational.

Mechanistic Investigations of Biological Activity Associated with 4 2 Hydroxyethyl 1,4 Oxazepan 5 One and Its Derivatives

Identification and Characterization of Molecular Targets (e.g., Receptors, Enzymes, Ion Channels)

Specific molecular targets for 4-(2-Hydroxyethyl)-1,4-oxazepan-5-one have not been identified. However, studies on related compounds, particularly benzo-fused derivatives, have successfully identified key enzymes as targets.

A series of 3,4-dihydrobenzo[f] researchgate.netresearchgate.netoxazepin-5(2H)-one derivatives have been identified as potent inhibitors of Rho-associated protein kinases (ROCKs). researchgate.netnih.gov These enzymes, specifically ROCK I and ROCK II, are crucial regulators of cellular processes like smooth muscle contraction and are implicated in the pathology of glaucoma. researchgate.netnih.gov The discovery of these derivatives as ROCK inhibitors highlights a significant potential therapeutic application for this class of compounds. researchgate.net

Furthermore, computational studies have explored other potential targets for the broader oxazepine class. Molecular docking simulations have suggested that certain oxazepine derivatives may act as inhibitors of the cyclooxygenase-2 (COX-2) enzyme . rasayanjournal.co.in COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a common strategy for anti-inflammatory drugs. rasayanjournal.co.in Other research has aimed to synthesize 1,4-oxazepan-5-one (B88573) derivatives as potential inhibitors of the MDM2 protein , which is a key negative regulator of the p53 tumor suppressor. iyte.edu.tr

Biochemical Assay Development for In Vitro Mechanistic Probing

The development of specific biochemical assays for this compound has not been reported. However, the evaluation of its derivatives has relied on established biochemical assays to determine their inhibitory activity. For instance, the inhibitory potency of 3,4-dihydrobenzo[f] researchgate.netresearchgate.netoxazepin-5(2H)-one derivatives against ROCK I and ROCK II was determined using standard in vitro kinase assays, which measure the phosphorylation of a substrate by the enzyme in the presence of the inhibitor. researchgate.netnih.gov Such assays are fundamental for determining key parameters like IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%. mdpi.com

Enzyme Inhibition Kinetics and Molecular Interactions

Detailed enzyme inhibition kinetic studies for this compound are not available. The research on its derivatives has primarily focused on determining inhibitory concentrations rather than detailed kinetic parameters.

The primary metric reported for the biologically active derivatives of 1,4-oxazepan-5-one is the IC50 value. For example, a particularly potent derivative, compound 12b from a series of 3,4-dihydrobenzo[f] researchgate.netresearchgate.netoxazepin-5(2H)-ones, demonstrated significant inhibitory activity against ROCK I and ROCK II. researchgate.netnih.gov

| Compound | Target | IC50 (nM) |

| Derivative 12b | ROCK I | 93 |

| Derivative 12b | ROCK II | 3 |

This table presents the IC50 values for a key derivative against Rho-associated protein kinases (ROCKs). researchgate.netnih.gov

Information regarding the inhibition constant (K_i) and the specific mode of inhibition (e.g., competitive, non-competitive) for these compounds has not been detailed in the available literature. nih.govlibretexts.org Determining these parameters would be a critical next step in understanding their precise mechanism of action. nih.gov

There is currently no available data to classify the inhibition mechanism of this compound or its studied derivatives as either reversible or irreversible. This characterization requires specific experimental designs, such as dialysis or rapid dilution experiments, which have not been reported for this class of compounds. libretexts.org

The exploration of allosteric binding sites for this compound or its derivatives has not been a focus of the published research. Current docking studies on related oxazepine structures have primarily investigated binding at the active, or orthosteric, site of their respective enzyme targets. rasayanjournal.co.in

Ligand-Protein Interaction Studies via Computational Docking and Molecular Dynamics

While computational studies for this compound itself are absent, molecular docking and dynamics simulations have been employed for its derivatives to understand their interaction with protein targets. nih.gov

Molecular docking of 3,4-dihydrobenzo[f] researchgate.netresearchgate.netoxazepin-5(2H)-one derivatives within the ATP-binding pocket of ROCK2 revealed that hydrophobic interactions were a key element for high-potency inhibition. researchgate.net

In a separate line of inquiry, docking studies were performed on a series of designed oxazepine derivatives against the cyclooxygenase-2 (COX-2) enzyme. rasayanjournal.co.in These in silico analyses aimed to predict the binding affinity and interaction patterns of the ligands with the enzyme's active site. The results indicated that several oxazepine derivatives could potentially bind to the COX-2 enzyme with high affinity, showing binding energies comparable to or better than known COX-2 inhibitors like celecoxib. rasayanjournal.co.in

| Compound | Target | Binding Energy (kcal/mol) |

| Derivative 7d | COX-2 | -109.2 |

| Derivative 8h | COX-2 | -102.6 |

| Celecoxib (Standard) | COX-2 | -102.1 |

| Valdecoxib (Standard) | COX-2 | -91.8 |

This table shows the predicted binding energies from molecular docking studies of designed oxazepine derivatives against the COX-2 enzyme, compared to standard inhibitors. rasayanjournal.co.in

These computational approaches are valuable for predicting binding modes, guiding the synthesis of more potent derivatives, and providing a structural hypothesis for the observed biological activity. wjarr.com

Cellular Target Engagement and Pathway Modulation Studies (at a molecular/cellular level)

No studies have been published that identify the cellular targets of this compound or its effects on cellular pathways.

Investigation of Selectivity Profiles and Off-Target Effects (mechanistic perspective)

There is no available information regarding the selectivity of this compound for any particular biological target, nor are there any studies on its potential off-target effects.

Elucidation of Molecular Mechanisms of Action in Relevant Biological Systems

The molecular mechanism of action for this compound remains uninvestigated and is not described in any accessible research.

Applications of 4 2 Hydroxyethyl 1,4 Oxazepan 5 One in Advanced Organic Synthesis

As a Chiral Building Block or Auxiliary in Asymmetric Synthesis

The structure of 4-(2-Hydroxyethyl)-1,4-oxazepan-5-one does not inherently possess a chiral center. For it to be utilized as a chiral building block, a chiral version of the molecule would first need to be synthesized. This could potentially be achieved through asymmetric synthesis or by resolution of a racemic mixture. Chiral building blocks are crucial intermediates in the synthesis of enantiomerically pure pharmaceuticals and natural products.

Should a chiral variant of this compound be prepared, its bifunctional nature, containing both a hydroxyl group and a lactam, could be exploited. The hydroxyl group could be used as a handle for further transformations or as a directing group in stereoselective reactions. The rigid seven-membered oxazepane ring could provide a well-defined conformational bias, which is a desirable feature for a chiral auxiliary. A chiral auxiliary is a compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, and is subsequently removed.

Table 1: Potential Chiral Transformations

| Transformation | Reagent/Catalyst | Potential Outcome |

|---|---|---|

| Asymmetric reduction of the ketone | Chiral reducing agent (e.g., CBS reagent) | Enantiomerically enriched alcohol |

Utilization in the Development of Novel Synthetic Methodologies

The 1,4-oxazepan-5-one (B88573) core is a heterocyclic motif that could be a target for the development of new synthetic methodologies. Ring-opening reactions of the lactam could provide access to functionalized amino acids with an ether linkage. Conversely, novel methods for the construction of the seven-membered ring could be explored, potentially involving ring-closing metathesis or intramolecular cyclization strategies.

The presence of the N-(2-hydroxyethyl) substituent offers a site for further chemical modification. For instance, the hydroxyl group could be converted into a leaving group, facilitating intramolecular cyclization to form bicyclic structures. Alternatively, it could be used as an attachment point for a solid support in solid-phase synthesis.

As a Scaffold for Combinatorial Chemistry and Diversity-Oriented Synthesis

In the fields of drug discovery and materials science, there is a constant need for libraries of structurally diverse small molecules. Diversity-oriented synthesis (DOS) aims to generate such libraries by creating molecules with a wide range of skeletal and stereochemical diversity. nih.govnih.gov The this compound scaffold, with its multiple functional groups (amide, ether, and alcohol), could serve as a starting point for DOS.

By systematically modifying each functional group, a library of related but distinct molecules could be generated. For example, the secondary amine within the lactam could be acylated, alkylated, or arylated. The hydroxyl group could be esterified, etherified, or oxidized. The lactam carbonyl could potentially undergo reactions such as reduction or addition of organometallic reagents. This approach would allow for the exploration of a significant area of chemical space around the core oxazepanone structure.

Incorporation into Complex Natural Product Synthesis Schemes

While there are no documented instances of this compound being used in the total synthesis of a natural product, its structural features are present in various biologically active molecules. Seven-membered heterocyclic rings, including oxepanes, are found in a number of marine and terrestrial natural products. nih.gov

Role in the Synthesis of Other Bioactive Molecules or Specialty Chemicals

The 1,4-oxazepane (B1358080) ring system is a component of some compounds with reported biological activity. Therefore, this compound could be a valuable intermediate in the synthesis of novel analogues of these bioactive molecules. mdpi.comnih.gov By modifying the N-substituent and other parts of the molecule, chemists could systematically probe the structure-activity relationship of a particular class of compounds.

Furthermore, the physical properties of polymers can be tailored by incorporating specific monomers. The bifunctional nature of this compound (a hydroxyl group and a lactam that can be opened) suggests its potential use as a monomer in the synthesis of specialty polymers, such as polyamides or polyesters with unique properties.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Polymerization Research Involving 4 2 Hydroxyethyl 1,4 Oxazepan 5 One Monomers if Applicable

Ring-Opening Polymerization (ROP) Mechanisms and Kinetics

No studies detailing the ring-opening polymerization mechanisms or kinetics for 4-(2-Hydroxyethyl)-1,4-oxazepan-5-one have been found.

Cationic and Anionic ROP Initiatives

There is no available information on the use of cationic or anionic initiators for the ROP of this monomer.

Coordination Polymerization Studies

No research on coordination polymerization involving this compound has been identified.

Synthesis and Characterization of Copolymers and Block Copolymers

There are no published reports on the synthesis or characterization of copolymers or block copolymers derived from this compound.

Control over Polymer Molecular Weight and Dispersity

Methods for controlling the molecular weight and dispersity of polymers derived from this monomer have not been described in the literature.

Investigation of Polymer Microstructure and Topologies

There is no research available on the microstructure or topologies of polymers synthesized from this compound.

Functionalization of Resulting Polymeric Materials

No studies on the functionalization of polymeric materials derived from this specific monomer have been found.

Emerging Research Frontiers and Future Directions for 4 2 Hydroxyethyl 1,4 Oxazepan 5 One

Integration with Flow Chemistry and Microreactor Technology

The synthesis of heterocyclic compounds, including lactams, is increasingly benefiting from the adoption of flow chemistry and microreactor technology. researchgate.netacs.org These technologies offer significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for rapid reaction optimization and scalability. acs.orgrsc.org For a molecule like 4-(2-hydroxyethyl)-1,4-oxazepan-5-one, flow chemistry could offer a more efficient and controlled synthetic route.

Continuous flow processes could be designed for the key cyclization step in the formation of the 1,4-oxazepan-5-one (B88573) ring, potentially leading to higher yields and purities. acs.org The precise temperature control afforded by microreactors could be crucial in minimizing side reactions, which are often a challenge in the synthesis of medium-sized rings. acs.orgnih.gov Furthermore, the hydroxyethyl (B10761427) group could be introduced or modified under flow conditions, allowing for the streamlined production of derivatives.

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Feature | Potential Advantage |

| Enhanced Heat Transfer | Improved control over exothermic reactions, leading to fewer byproducts. |

| Rapid Mixing | Increased reaction rates and improved product homogeneity. |

| Process Automation | High-throughput screening of reaction conditions and library synthesis of derivatives. |

| Safety | Safe handling of reactive intermediates and reagents in small volumes. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |

Future research in this area would likely focus on developing a robust, multi-step continuous flow synthesis of this compound and its analogues. This would involve the optimization of each reaction step within a flow reactor, potentially integrating in-line purification and analysis techniques.

Exploration of Supramolecular Chemistry and Self-Assembly Applications

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the lactam carbonyl group) in this compound makes it a prime candidate for applications in supramolecular chemistry. researchgate.net These functional groups can participate in the formation of well-ordered, non-covalent assemblies, leading to the development of novel materials with tunable properties.

The hydroxyethyl group, in particular, is known to be involved in hydrogen bonding networks that can influence the packing of molecules in the solid state and their aggregation behavior in solution. nih.gov Similarly, the lactam moiety is a common motif in self-assembling systems, including those that form tapes, ribbons, and other ordered structures. The interplay between these two functional groups in this compound could lead to the formation of unique supramolecular architectures.

Potential applications in this area include the development of:

Organogels: The self-assembly of the molecule could lead to the formation of gels in organic solvents, with potential uses in drug delivery and materials science.

Liquid Crystals: The formation of ordered phases could be explored for applications in display technologies and sensors.

Molecular Recognition: The specific hydrogen bonding capabilities of the molecule could be exploited for the recognition of other molecules, leading to the development of new sensors and separation materials.

Advanced Materials Science Applications Derived from its Unique Structure

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced polymers. The hydroxyl group can act as an initiator for ring-opening polymerization of other cyclic monomers, while the lactam ring itself can undergo ring-opening polymerization to form polyamides. rsc.orgrsc.org

The ring-opening polymerization of the 1,4-oxazepan-5-one moiety would lead to the formation of a polyamide with an ether linkage in the backbone, potentially imparting unique properties such as improved flexibility and solubility compared to traditional polyamides. The pendant hydroxyethyl group could serve as a site for post-polymerization modification, allowing for the introduction of other functional groups and the tuning of the polymer's properties.

Table 2: Potential Polymer Architectures from this compound

| Polymerization Method | Resulting Polymer Structure | Potential Properties |

| Ring-Opening Polymerization of Lactam | Polyamide with ether linkages and pendant hydroxyl groups. | Enhanced flexibility, hydrophilicity, and sites for cross-linking. |

| Use as an Initiator via Hydroxyl Group | Graft copolymers with a polyamide backbone. | Tunable properties based on the grafted polymer. |

| Polycondensation | Polyesters or polyurethanes. | Biodegradability, biocompatibility. |

These polymers could find applications in a variety of fields, including:

Biomedical Materials: The potential for biocompatibility and biodegradability makes these polymers interesting candidates for drug delivery systems, tissue engineering scaffolds, and medical implants. rsc.org

Functional Coatings: The ability to introduce various functional groups could lead to the development of coatings with specific properties, such as anti-fouling or self-healing capabilities.

Advanced Textiles: The unique structure of the polyamide could result in fibers with novel mechanical and thermal properties.

Untapped Reactivity and Novel Transformations

The 1,4-oxazepan-5-one ring system presents opportunities for exploring novel chemical transformations. While the synthesis of this and related seven-membered heterocycles can be challenging, modern synthetic methodologies are providing new avenues for their construction and functionalization. nih.govrsc.orgrsc.org

Future research could focus on:

Stereoselective Synthesis: The development of methods for the stereoselective synthesis of substituted 1,4-oxazepan-5-ones would be of great interest, particularly for applications in medicinal chemistry where chirality often plays a crucial role. rsc.org

Ring-Contraction and Ring-Expansion Reactions: The seven-membered ring could serve as a template for the synthesis of other heterocyclic systems through ring-contraction or ring-expansion reactions.

C-H Functionalization: The direct functionalization of the C-H bonds of the oxazepane ring would provide a powerful tool for the rapid diversification of the molecular scaffold.

The hydroxyethyl side chain also offers a handle for a variety of chemical modifications. For instance, it could be oxidized to an aldehyde or a carboxylic acid, or it could be used in etherification or esterification reactions to attach other molecular fragments.

Addressing Remaining Challenges and Open Questions in Oxazepan Chemistry

The chemistry of seven-membered heterocyclic rings, such as the 1,4-oxazepane (B1358080) system, is less developed than that of their five- and six-membered counterparts. nih.govresearchgate.net The synthesis of these rings is often hampered by unfavorable entropic factors and transannular strain. nih.gov

Key challenges and open questions that need to be addressed in the context of this compound include:

Efficient and General Synthetic Methods: The development of high-yielding and broadly applicable synthetic routes to substituted 1,4-oxazepan-5-ones remains a significant hurdle. iyte.edu.tr

Conformational Analysis: A thorough understanding of the conformational preferences of the 1,4-oxazepane ring is needed to rationalize its reactivity and to design molecules with specific three-dimensional structures.

Structure-Property Relationships: A systematic investigation of how modifications to the 1,4-oxazepan-5-one scaffold affect its physical, chemical, and biological properties is required.

Overcoming these challenges will require the application of modern synthetic and analytical techniques, as well as computational modeling to guide experimental design.

Interdisciplinary Approaches and Collaboration Opportunities

The full potential of this compound can only be realized through interdisciplinary collaboration. The diverse potential applications of this molecule and its derivatives call for a concerted effort from chemists, materials scientists, biologists, and engineers.

Table 3: Potential Areas for Interdisciplinary Collaboration

| Discipline | Potential Contribution |

| Medicinal Chemistry | Design and synthesis of analogues for biological screening. mdpi.comnih.gov |

| Polymer Chemistry | Development of novel polymers and investigation of their material properties. |

| Materials Science | Characterization of self-assembled structures and fabrication of new materials. |

| Chemical Engineering | Development of scalable and efficient synthetic processes using flow chemistry. |

| Computational Chemistry | Modeling of molecular properties, reaction mechanisms, and supramolecular interactions. |

Collaborations between academic research groups and industrial partners will be crucial for translating fundamental discoveries into practical applications. The rich chemistry and potential utility of heterocyclic compounds underscore the importance of such partnerships in driving innovation. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Hydroxyethyl)-1,4-oxazepan-5-one, and how can purity be validated?

- Methodology :

- Synthesis : Cyclocondensation of ethanolamine derivatives with ketone precursors under acidic catalysis (e.g., HCl) is a common approach. For example, analogous diazepanone derivatives are synthesized via ring-closing reactions using ethylenediamine and carbonyl compounds .

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol.

- Validation : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water) and assess structural integrity using -NMR (e.g., characteristic peaks for oxazepane protons at δ 3.2–4.0 ppm) .

Q. How can structural elucidation of this compound be performed?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR to identify the hydroxyethyl group (δ ~3.6 ppm for CH₂OH) and oxazepanone ring protons.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 172.0974 for C₇H₁₃NO₃).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if crystalline derivatives are obtained .

Q. What stability considerations are critical for storing this compound?

- Key Factors :

- Moisture Sensitivity : Store under inert gas (N₂/Ar) at −20°C in sealed vials. Hydrolysis of the oxazepanone ring may occur in aqueous media, especially at alkaline pH.

- Thermal Stability : Decomposition observed above 80°C; conduct TGA/DSC to determine exact degradation thresholds .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

- Approach :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to GABA receptors (a common target for oxazepane analogs). Validate with MD simulations (NAMD/GROMACS) to assess binding stability.

- QSAR Analysis : Correlate electronic descriptors (e.g., HOMO-LUMO gap, logP) with activity data from analogous compounds .

Q. What experimental strategies resolve contradictions in reported bioactivity data for oxazepanone derivatives?

- Troubleshooting :

- Assay Variability : Standardize cell-based assays (e.g., use identical cell lines like SH-SY5Y for neuroactivity studies).

- Metabolic Interference : Pre-treat compounds with liver microsomes to identify metabolites that may mask/inhibit activity.

- Dose-Response Curves : Replicate studies with tighter concentration gradients (e.g., 0.1–100 µM) to detect non-linear effects .

Q. How can synthetic yields of this compound be optimized?

- Optimization Table :

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst | HCl (0.1 M) | H₂SO₄ (0.05 M) | Amberlyst-15 |

| Temperature | 60°C | 80°C | 40°C |

| Yield (%) | 45 | 68 | 32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.